molecular formula C21H27N3O5S B1680781 Sarpicillin CAS No. 40966-79-8

Sarpicillin

Cat. No.: B1680781
CAS No.: 40966-79-8
M. Wt: 433.5 g/mol
InChI Key: QTQPGZVDUCMVLK-KRWWSPQJSA-N
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Description

Sarpicillin is a semi-synthetic penicillin derivative belonging to the beta-lactam antibiotic class. It is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. This compound is particularly effective against bacteria that are resistant to other penicillin derivatives, making it a valuable tool in the treatment of various bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarpicillin can be synthesized through several synthetic routes. One common method involves the esterification of 6-aminopenicillanic acid with methoxymethyl chloride, followed by the reaction with tetrahydro-2,2-dimethyl-5-oxo-4-phenyl-1H-imidazol-1-yl . The reaction conditions typically include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce the precursor 6-aminopenicillanic acid. This is followed by chemical modification steps, including esterification and subsequent reactions to introduce the desired functional groups. The process is optimized for high yield and purity, ensuring the production of pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions

Sarpicillin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sarpicillin has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its potential in treating resistant bacterial infections and as a component of combination therapies.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Sarpicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This results in weakened cell walls and eventual lysis of the bacteria . The molecular targets of this compound include various penicillin-binding proteins, and its action disrupts critical pathways involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its structural modifications, which confer enhanced stability against beta-lactamase enzymes produced by resistant bacteria. This makes it particularly effective against beta-lactamase-producing strains, providing an advantage over other penicillin derivatives .

Properties

CAS No.

40966-79-8

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

methoxymethyl (2S,5R,6R)-6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13?,14-,15+,18-/m1/s1

InChI Key

QTQPGZVDUCMVLK-KRWWSPQJSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL-P1761
methoxymethylhetacillin
sarpicillin
sarpicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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